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Compound of Interest

Compound Name: UK-383367

Cat. No.: B1683372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bone Morphogenetic Protein-1 (BMP-1)

inhibitors UK-383367 and FG-2575, focusing on their performance backed by experimental

data. BMP-1, a key metalloproteinase, plays a crucial role in extracellular matrix (ECM)

formation, primarily through the cleavage of procollagens to mature collagen. Its inhibition is a

promising therapeutic strategy for fibrotic diseases.

At a Glance: Performance Comparison
The following table summarizes the key quantitative data for UK-383367 and FG-2575,

primarily drawn from a comparative study by Dussurgey et al. (2018). This study provides a

head-to-head comparison of the inhibitors' potency and selectivity.[1]
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Parameter UK-383367 FG-2575 Reference

Target
Procollagen C-

proteinase (BMP-1)

Procollagen C-

proteinase (BMP-1)
[1][2]

IC50 for BMP-1 44 nM 2.9 ± 0.3 nM [1][2]

IC50 for Meprin α ~300 nM > 10,000 nM [1]

IC50 for Meprin β > 10,000 nM > 10,000 nM [1]

Selectivity (BMP-1 vs.

Meprin α)
~6.8-fold > 3448-fold [1]

Cellular Toxicity

(HT1080 cells)

Strongly cytotoxic at >

10 µM

30% drop in viability at

> 20 µM
[1]

In-Depth Analysis
FG-2575 emerges as a more potent and selective inhibitor of BMP-1 in in vitro assays

compared to UK-383367.[1] With an IC50 of 2.9 nM, FG-2575 is approximately 15 times more

potent than UK-383367 (IC50 = 44 nM).[1][2]

A significant advantage of FG-2575 is its remarkable selectivity. It displays over a 1000-fold

higher IC50 for meprins, which are closely related astacin metalloproteinases, indicating a

highly specific inhibition of BMP-1.[1] In contrast, UK-383367 shows some off-target inhibition

of meprin α.[1]

In terms of cellular toxicity, both compounds exhibit effects at higher concentrations. UK-
383367 was found to be strongly cytotoxic to HT1080 fibrosarcoma cells at concentrations

above 10 µM, whereas FG-2575 showed better tolerance, with a 30% reduction in cell viability

observed at concentrations above 20 µM.[1]

While FG-2575 shows superior in vitro characteristics, UK-383367 has been investigated in

more extensive preclinical models of fibrosis, demonstrating efficacy in reducing renal fibrosis

and inflammation.[3][4]
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Experimental Protocols
In Vitro BMP-1 Inhibition Assay (Fluorogenic Peptide
Substrate)
This protocol is adapted from Dussurgey et al. (2018) and is designed to determine the half-

maximal inhibitory concentration (IC50) of test compounds against BMP-1.[1]

Materials:

Recombinant human BMP-1

Fluorogenic peptide substrate: Mca-Y-V-A-D-A-P-K-Dnp (Enzo Life Sciences)

Assay buffer: 50 mM HEPES pH 7.4, 0.15 M NaCl, 5 mM CaCl2, 0.02% octyl β-D-

glucopyranoside

Test compounds (UK-383367, FG-2575) dissolved in DMSO

96-well black microplates

Fluorescence plate reader
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Procedure:

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO

concentration should be kept below 0.3%.

In a 96-well plate, add 12 nM of BMP-1 to each well.

Add the diluted test compounds to the wells, with concentrations ranging from 0.01 to 100

µM. Include a vehicle control (DMSO) and a no-enzyme control.

Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

Initiate the reaction by adding the fluorogenic peptide substrate to a final concentration of 20

µM.

Monitor the increase in fluorescence (excitation: 320 nm, emission: 405 nm) every minute for

20-30 minutes at 37°C.

Calculate the initial reaction velocities (slope of the linear phase of the fluorescence curve).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using a non-linear regression curve fit.

Cell-Based Procollagen I Processing Assay
This assay, also adapted from Dussurgey et al. (2018), evaluates the ability of inhibitors to

block BMP-1 activity in a cellular context.[1]

Materials:

Human keratocytes

Serum-free cell culture medium

Test compounds

Western blotting reagents

Antibody against the C-terminal propeptide of type I procollagen
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Procedure:

Culture human keratocytes to sub-confluence in a suitable culture vessel.

Replace the growth medium with serum-free medium containing the test compound (e.g., 2.5

µM) or vehicle control.

Incubate the cells for 48 hours.

Collect the conditioned medium.

Analyze the collected medium by Western blotting using an antibody that specifically detects

the C-terminal propeptide of procollagen type I. The presence of this propeptide indicates

inhibition of BMP-1 processing.

Quantify the band intensities to determine the extent of inhibition.

TGF-β1-Induced Fibrosis in NRK-49F Cells
This protocol describes a common in vitro model to assess the anti-fibrotic potential of BMP-1

inhibitors, as UK-383367 has been shown to be effective in this model.[3][4]

Materials:

NRK-49F rat renal fibroblast cells

DMEM/F12 medium with 10% FBS

Recombinant human TGF-β1

Test compounds

Reagents for Western blotting or qPCR

Procedure:

Culture NRK-49F cells in DMEM/F12 with 10% FBS.

For experiments, serum-starve the cells (e.g., in 0.5% FBS medium) for 24 hours.
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Pre-treat the cells with various concentrations of the BMP-1 inhibitor (e.g., UK-383367 at

100-200 nM) for 30 minutes to 1 hour.

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.

Lyse the cells and analyze the expression of fibrotic markers such as α-smooth muscle actin

(α-SMA), fibronectin, and collagen I by Western blotting or qPCR.

Experimental Workflow
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Conclusion
Both UK-383367 and FG-2575 are valuable research tools for studying the role of BMP-1 in

health and disease. Based on the available in vitro data, FG-2575 demonstrates superior

potency and selectivity for BMP-1. However, UK-383367 has been more extensively

characterized in preclinical models of fibrosis, providing in vivo proof-of-concept for the

therapeutic potential of BMP-1 inhibition. The choice between these inhibitors will depend on

the specific experimental needs, with FG-2575 being an excellent candidate for highly specific

in vitro studies, and UK-383367 serving as a useful tool for in vivo investigations of fibrosis.

Further research, including head-to-head in vivo comparisons, is warranted to fully elucidate

the therapeutic potential of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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